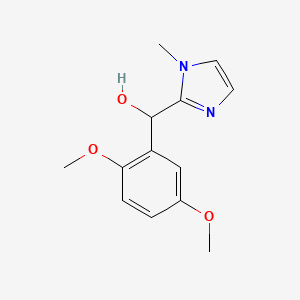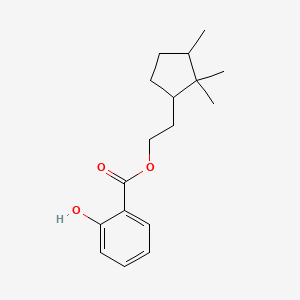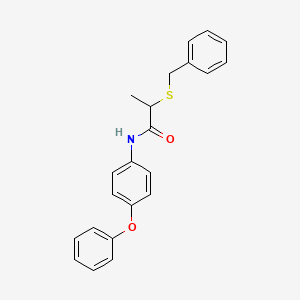![molecular formula C15H16O5 B5136162 propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PMCA, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. Furthermore, this compound has been shown to interact with various proteins, such as albumin and serum transferrin, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This compound has also been shown to inhibit the growth and proliferation of cancer cells, possibly through the induction of apoptosis or cell cycle arrest. In vivo studies have demonstrated that this compound can lower blood pressure, improve glucose tolerance, and reduce lipid accumulation in animal models of hypertension, diabetes, and obesity.
实验室实验的优点和局限性
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages as a research tool, including its relatively low cost, ease of synthesis, and high stability. This compound can also be easily modified to generate analogs with improved pharmacological properties. However, this compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Furthermore, the biological effects of this compound may vary depending on the experimental conditions and the cell or tissue type used.
未来方向
There are several future directions for the study of propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological effects of this compound. Furthermore, the potential therapeutic applications of this compound in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders, warrant further investigation.
合成方法
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a variety of methods, including the reaction of 4-methylcoumarin with chloroacetic acid and propyl alcohol, or the reaction of 4-methylumbelliferone with chloroacetic acid and propyl alcohol. The synthesis process involves several steps, including esterification, hydrolysis, and decarboxylation. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学研究应用
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound has also been investigated for its role in regulating various physiological processes, such as blood pressure, glucose metabolism, and lipid metabolism. In addition, this compound has been used as a probe for studying enzyme kinetics and protein-ligand interactions.
属性
IUPAC Name |
propyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-6-18-15(17)9-19-11-4-5-12-10(2)7-14(16)20-13(12)8-11/h4-5,7-8H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDVOMJMWIGKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5136098.png)
![3-(4-bromophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5136101.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5136106.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)


![N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)

![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![1-(2-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136155.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)
